Bulevirtide is classified as an antiviral agent specifically targeting hepatitis viruses. It was developed by researchers at the University of Heidelberg, Germany, and represents a significant advancement in the treatment options available for chronic hepatitis delta infection, which is often associated with severe liver disease .
The synthesis of bulevirtide involves standard solid-phase peptide synthesis techniques. The process begins with the attachment of protected amino acids to a resin, specifically 4-methylbenzhydrylamine resin derivatized with a Rink amide linker. The following steps include:
The final product is reconstituted for injection, with each vial containing 2 mg of bulevirtide acetate .
The molecular formula of bulevirtide is , with a molecular mass of approximately 5398.9 g/mol. The structure has been elucidated using various analytical techniques, including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy. The resulting compound appears as a white or off-white hygroscopic powder that is practically insoluble in water but soluble in acetic acid and carbonate buffer solutions .
Bulevirtide's structure features:
Bulevirtide functions primarily by inhibiting viral entry into hepatocytes. Its mechanism involves competitive inhibition where it binds to the sodium taurocholate co-transporting polypeptide receptor, preventing hepatitis B and delta viruses from utilizing this receptor for cellular entry. This action significantly reduces viral load in infected individuals without altering serum hepatitis B surface antigen concentrations .
Bulevirtide's mechanism centers on its ability to block the interaction between hepatitis viruses and their cellular receptor. Specifically:
Clinical trials have demonstrated that administration of bulevirtide results in significant declines in hepatitis delta virus RNA levels in patients .
Bulevirtide is stable under standard storage conditions but requires careful handling due to its hygroscopic nature. Its formulation includes excipients such as hydrochloric acid, mannitol, sodium carbonate, sodium hydrogen carbonate, and sodium hydroxide .
Bulevirtide is primarily used for treating chronic hepatitis delta virus infection. It has shown efficacy in clinical trials where it was administered either as monotherapy or in combination with pegylated interferon alpha. The drug has been well tolerated among patients, demonstrating significant antiviral activity without notable resistance development .
In addition to its therapeutic use, bulevirtide serves as a valuable tool in research aimed at understanding viral entry mechanisms and developing further antiviral strategies against hepatitis viruses .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: